4-{[1-(Adamantane-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
4-{[1-(Adamantane-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrrolidine ring, an adamantane moiety, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Adamantane-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the adamantane-1-carbonyl chloride, which is then reacted with pyrrolidine to form the intermediate 1-(adamantane-1-carbonyl)pyrrolidine. This intermediate is then coupled with a pyrimidine derivative under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Adamantane-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-{[1-(Adamantane-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its structural similarity to other bioactive molecules.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[1-(Adamantane-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, while the pyrrolidine and pyrimidine rings can engage in various biochemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives and pyrrolidine-containing molecules, such as:
- 1-(Adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid
- 1-Benzyl-pyrrolidine-3-carboxylic acid
- 3-(Pyrrolidine-1-carbonyl)phenylboronic acid
Uniqueness
4-{[1-(Adamantane-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to its combination of an adamantane moiety with a pyrrolidine and pyrimidine ring. This unique structure imparts specific physicochemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-adamantyl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-18(19-8-13-5-14(9-19)7-15(6-13)10-19)22-4-2-16(11-22)24-17-1-3-20-12-21-17/h1,3,12-16H,2,4-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWCKOJGGXZZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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